molecular formula C8H16BrNO B1680697 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol CAS No. 76201-95-1

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol

Cat. No.: B1680697
CAS No.: 76201-95-1
M. Wt: 142.22 g/mol
InChI Key: YFQNSERGYKROQI-UHFFFAOYSA-M
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Description

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol is a quaternary ammonium compound with a bicyclic structure. It is known for its versatile properties and unique structure, making it useful in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol typically involves the quaternization of 1-azabicyclo[2.2.2]octane with methylating agents. One common method is the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar quaternization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The bromide salt form, this compound:bromide, is also commonly produced for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, often in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various substituted derivatives .

Scientific Research Applications

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: It is explored for use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol involves its interaction with cellular membranes. The quaternary ammonium group allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-azoniabicyclo[2.2.2]octan-3-olbromide: A bromide salt form with similar properties and applications.

    8-Azabicyclo[3.2.1]octane: A related bicyclic compound used in the synthesis of tropane alkaloids.

    1-Alkyl-4-aza-1-azoniabicyclo[2.2.2]octane: Organometallic surfactants derived from this compound have varied hydrophobicity and are used in different applications.

Uniqueness

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol stands out due to its unique bicyclic structure and quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its versatility in various fields of research further highlights its uniqueness.

Properties

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7-8,10H,2-6H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVKUASZSWOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997548
Record name 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76201-95-1
Record name Ro 5-5172
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076201951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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